molecular formula C15H12ClN3 B8771019 2-Chloro-N-(4-methylphenyl)quinazolin-4-amine CAS No. 827030-39-7

2-Chloro-N-(4-methylphenyl)quinazolin-4-amine

Cat. No.: B8771019
CAS No.: 827030-39-7
M. Wt: 269.73 g/mol
InChI Key: VSNYBCAGINZHGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(4-methylphenyl)quinazolin-4-amine is a useful research compound. Its molecular formula is C15H12ClN3 and its molecular weight is 269.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

827030-39-7

Molecular Formula

C15H12ClN3

Molecular Weight

269.73 g/mol

IUPAC Name

2-chloro-N-(4-methylphenyl)quinazolin-4-amine

InChI

InChI=1S/C15H12ClN3/c1-10-6-8-11(9-7-10)17-14-12-4-2-3-5-13(12)18-15(16)19-14/h2-9H,1H3,(H,17,18,19)

InChI Key

VSNYBCAGINZHGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2,4-dichloroquinazoline (5.8 g, 0.029 mol), p-tolyamine (3.5 g, 0.032 mol), and potassium acetate (3.72 g, 0.038 mol) in THF/water (66 ml/30 ml) was stirred at room temperature for 16 h. Water (66 ml) was added to the mixture, and a precipitate was formed. The precipitate was washed with water, filtered, and dried under high vacuum to afford (2-chloro-quinazolin-4-yl)-p-tolyl-amine (5.65 g, 0.021 mol, 70%). m.p.: 198-199° C.; 1H NMR (300 MHz, DMSO-d6) δ 2.27 (s, 3H), 7.21 (d, J=7.8 Hz, 2H), 7.50 (d, J=7.2 Hz, 3H), 7.83 (t, J=8.5 Hz, 2H), 8.50 (t, J=8.0 Hz, 1H).
Quantity
5.8 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
3.72 g
Type
reactant
Reaction Step One
Quantity
66 mL
Type
solvent
Reaction Step One
Name
Quantity
66 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

The title compound was prepared from 2,4-dichloroquinazoline (50 mg, 0.251 mmol) and 4-methylaniline (32 mg, 0.30 mmol) by a procedure similar to example 1b and was isolated as white powder (15 mg, 30%). 1H NMR (CDCl3): 7.97-7.89 (m, 3H), 7.71 (d, J=6.6 Hz, 2H), 7.64 (ddd, J=8.4, 6.6 and 2.1 Hz, 1H), 7.33 (d, J=6.6 Hz, 2H), 2.47 (s, 3H).
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
32 mg
Type
reactant
Reaction Step One
Yield
30%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.